3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to an imidazo[2,1-b]quinazolin-5(1H)-one ring .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H14ClN3OS and a molecular weight of 343.83 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Potential as Nonclassical Antifolate Inhibitors
A study by Gangjee et al. (1996) synthesized novel compounds, including ones with a 4'-chlorophenyl group on the sulfur atom, as potential inhibitors of thymidylate synthase (TS). These compounds were investigated for their antitumor and antibacterial properties. Certain analogues demonstrated more potency than established compounds against human TS, showing potential as nonclassical antifolate inhibitors in cancer treatment (Gangjee et al., 1996).
Antimicrobial Properties
Patel et al. (2010) reported the synthesis of derivatives incorporating quinazolin-4(3H)one, displaying remarkable antibacterial and antifungal activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2010).
H1-Antihistaminic Activity
Research by Gobinath et al. (2015) involved synthesizing and evaluating 1-substituted-4-(3-chlorophenyl) triazolo quinazolin-5(4H)-ones for H1-antihistaminic activity. This study identified compounds with significant potency and low sedative properties, indicating potential for development into new antihistamine drugs (Gobinath et al., 2015).
Diuretic Agents
A study by Maarouf et al. (2004) synthesized quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. The findings suggested that specific derivatives exhibited significant diuretic activity, pointing towards potential therapeutic applications in conditions requiring diuresis (Maarouf et al., 2004).
Detoxification Pathway
Turesky et al. (1986) identified the sulfamate derivative of a related compound as a major metabolite in the detoxification process in rats. This study contributes to the understanding of metabolic pathways and detoxification processes for similar compounds (Turesky et al., 1986).
Development of H1-Antihistaminic Agents
Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4-(3H)-ones and tested their H1-antihistaminic activity. The study identified compounds with significant protection against histamine-induced bronchospasm, highlighting their potential in developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIQDYKORGUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.